(25R)-26-hydroxycholest-4-en-3-one
Overview
Description
Synthesis Analysis
The synthesis of (25R)-26-Hydroxycholest-4-en-3-one and its derivatives involves complex chemical processes. For instance, (25R)-3β,26-Dihydroxy-5α-cholest-8(14)-en-15-one, a metabolite, is synthesized from diosgenin through several steps, including benzoylation, allylic bromination, dehydrobromination, hydrogenation-isomerization, and controlled oxidation. This process underscores the intricate synthesis pathways and the chemical versatility of this compound (Kim et al., 1989).
Molecular Structure Analysis
The molecular structure of (25R)-26-Hydroxycholest-4-en-3-one derivatives is characterized by detailed spectroscopic analysis, including X-ray crystallography. The structure of these compounds is critical for understanding their biological activity and interaction with enzymes involved in sterol synthesis (Kim et al., 1989).
Chemical Reactions and Properties
These compounds participate in significant chemical reactions, such as the suppression of 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in cultured mammalian cells, demonstrating their potential impact on cholesterol metabolism and sterol synthesis pathways (Kim et al., 1989).
Physical Properties Analysis
The physical properties of (25R)-26-Hydroxycholest-4-en-3-one derivatives, such as solubility, melting point, and crystalline structure, are closely related to their chemical structure and have implications for their biological activity and functional applications in sterol synthesis research.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with biological molecules, define the role of (25R)-26-Hydroxycholest-4-en-3-one derivatives in sterol metabolism and their potential therapeutic applications. Their ability to inhibit key enzymes in cholesterol synthesis pathways highlights their chemical and biological significance (Kim et al., 1989).
Scientific Research Applications
Sterol Synthesis Inhibition and Hypocholesterolemic Activity : (25R)-26-hydroxycholest-4-en-3-one and its derivatives are potent inhibitors of sterol synthesis. They have shown significant activity in lowering cholesterol levels and inhibiting the esterification of cholesterol in certain cell types, suggesting potential applications in hypocholesterolemic treatments (Kim et al., 1989); (Schroepfer et al., 1988).
Potential in Cholesterol Metabolism : Studies have indicated its potential in modulating cholesterol metabolism. It affects the levels of 3-hydroxy-3-methylglutaryl coenzyme A reductase, a key enzyme in cholesterol biosynthesis, in cultured mammalian cells (Griffiths et al., 2019); (Schroepfer et al., 1988).
Role in Bile Acid Biosynthesis Pathways : This compound is significant in the biosynthesis of bile acids, with implications for diseases like cerebrotendinous xanthomatosis (CTX). Research suggests its involvement in additional sterol metabolism pathways beyond the established ones, indicating its biochemical versatility (Griffiths et al., 2019).
Implications in Neurodegenerative Diseases : Research involving (25R)-26-hydroxycholest-4-en-3-one has provided insights into its potential role in neurological conditions like amyotrophic lateral sclerosis (ALS), suggesting a link between altered cholesterol metabolism and neurodegeneration (Abdel-Khalik et al., 2016).
Applications in Steroid Synthesis : The compound has been used in the chemical synthesis of various steroids, indicating its utility in creating bioactive molecules with potential pharmaceutical applications (D'ambra et al., 1997); (Gong & Williams, 2006).
Safety And Hazards
Currently, there is no specific information available regarding the safety and hazards of “(25R)-26-hydroxycholest-4-en-3-one”. It is recommended to handle this compound with the standard safety precautions used in chemical laboratories4.
Future Directions
There is growing evidence that oxysterols, such as “(25R)-26-hydroxycholest-4-en-3-one”, are more than simple metabolites in the pathway from cholesterol to bile acids. They are being recognized as ligands to nuclear receptors and G protein-coupled receptors, modulators of N-methyl-D-aspartate receptors, and regulators of cholesterol biosynthesis3. Future research will likely focus on further understanding the biosynthetic mechanisms for the formation of different oxysterols and the implications of disruption of these mechanisms in health and disease3.
properties
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h16,18-19,22-25,28H,5-15,17H2,1-4H3/t18-,19-,22+,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUORUGFOXGJNY-LUZKGJLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(25R)-26-hydroxycholest-4-en-3-one |
Citations
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